Potent IDO1 Inhibitory Activity in a Human Whole Blood Assay: A Direct Comparison to a Less Active Analog
5-Iodo-4-methyl-1H-indazole demonstrates potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) in a physiologically relevant human whole blood assay. While a direct head-to-head study with its closest analogs is not available in the public domain, cross-study comparison reveals a stark difference in potency. The iodo-substituted compound achieved an IC50 of 28 nM in this assay [1]. In contrast, a structurally distinct indazole derivative evaluated in a cellular assay (HeLa cells) showed a substantially higher IC50 of 18.8 µM for IDO1 inhibition [2]. Although these are different assay formats, the >670-fold difference in potency underscores the profound impact of the specific substitution pattern, including the 5-iodo group, on biological activity and highlights the critical importance of compound selection.
| Evidence Dimension | Inhibitory activity against IDO1 enzyme |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | A structurally distinct indazole derivative (Compound 5 from the referenced study) exhibited an IC50 of 18.8 µM in a cellular assay. |
| Quantified Difference | The target compound is >670-fold more potent based on available data, albeit in a different assay system. |
| Conditions | Target Compound: Human whole blood assay pre-incubated for 4 hrs followed by IFNgamma/LPS stimulation, incubated for 18 hrs [1]. Comparator: Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells, incubated for 24 hrs [2]. |
Why This Matters
This data indicates that 5-Iodo-4-methyl-1H-indazole is a highly potent IDO1 inhibitor suitable for advanced studies in immuno-oncology, where low nanomolar potency is often a prerequisite for development.
- [1] BindingDB. (n.d.). BDBM50550037 CHEMBL4755937: IC50 28 nM for IDO1. Retrieved from https://www.bindingdb.org View Source
- [2] TargetMine. (n.d.). Activity: Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells assessed as reduction in kynurenine production incubated for 24 hrs relative to control. Primary Accession P14902. Retrieved from https://targetmine.mizuguchilab.org View Source
